molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3

N-[4-(acetylamino)benzyl]-2-chloroacetamide

Cat. No.: B1335352
CAS No.: 102677-62-3
M. Wt: 240.68 g/mol
InChI Key: LKTHYGFQEGMNRP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)benzyl]-2-chloroacetamide is an organic compound with the molecular formula C11H13ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a benzyl ring, which is further connected to a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)benzyl]-2-chloroacetamide typically involves the reaction of 4-(acetylamino)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)benzyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the acetylamino group.

Scientific Research Applications

N-[4-(acetylamino)benzyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)benzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(acetylamino)benzyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    N-[4-(acetylamino)benzyl]-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-[4-(acetylamino)benzyl]-2-iodoacetamide: Contains an iodine atom, which can lead to different chemical and biological properties.

    N-[4-(acetylamino)benzyl]-2-fluoroacetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTHYGFQEGMNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404666
Record name N-[4-(acetylamino)benzyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-62-3
Record name N-[4-(acetylamino)benzyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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